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Compound of Interest

Compound Name: PEG2-ethyl acetate

Cat. No.: B3187499 Get Quote

An examination of the structure, synthesis, and application of PEG2-ethyl acetate in the

development of Proteolysis Targeting Chimeras (PROTACs).

Introduction
PEG2-ethyl acetate, chemically known as ethyl 2-[2-(2-hydroxyethoxy)ethoxy]acetate, is a

bifunctional molecule increasingly utilized in the field of chemical biology and drug discovery. Its

primary application is as a short, hydrophilic polyethylene glycol (PEG) based linker in the

synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional

molecules that recruit an E3 ubiquitin ligase to a target protein of interest, leading to the

ubiquitination and subsequent degradation of the target protein by the proteasome. The linker

component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a

stable ternary complex between the target protein and the E3 ligase, as well as modulating the

physicochemical properties of the entire molecule. This guide provides a comprehensive

overview of the structure, properties, and application of PEG2-ethyl acetate for researchers,

scientists, and drug development professionals.

Chemical Structure and Identification
The chemical structure of PEG2-ethyl acetate is characterized by a diethylene glycol

backbone with one terminus capped as an ethyl acetate group and the other retaining a free

hydroxyl group. This structure provides a balance of hydrophilicity and reactivity for its role as a

PROTAC linker.
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Identifier Value

Chemical Name ethyl 2-[2-(2-hydroxyethoxy)ethoxy]acetate

Molecular Formula C8H16O5

Molecular Weight 192.21 g/mol

CAS Number 154773-33-8

SMILES CCOC(=O)COCCOCCO

Physicochemical Properties
The physicochemical properties of the linker are crucial for the overall drug-like characteristics

of a PROTAC, including solubility and cell permeability. While specific experimental data for

PEG2-ethyl acetate is not extensively published, the properties can be inferred from its

structure and data on similar PEG-containing molecules. The ether oxygens in the PEG chain

act as hydrogen bond acceptors, which can enhance aqueous solubility.

Property
Value (Predicted/Typical
for short PEG linkers)

Reference

cLogP -0.9 [1]

Topological Polar Surface Area

(TPSA)
65 Å² [1]

Hydrogen Bond Donors 1 [1]

Hydrogen Bond Acceptors 5 [1]

Synthesis and Characterization
Synthesis Protocol
A plausible synthetic route to PEG2-ethyl acetate involves the esterification of diethylene

glycol monoethyl ether with an appropriate acylating agent. A general procedure is outlined

below:
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Reaction: Esterification of 2-(2-hydroxyethoxy)ethanol with ethyl chloroacetate.

Materials:

2-(2-hydroxyethoxy)ethanol

Ethyl chloroacetate

Sodium hydride (NaH)

Anhydrous tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH4Cl) solution

Brine

Anhydrous magnesium sulfate (MgSO4)

Ethyl acetate (for extraction)

Hexanes (for chromatography)

Procedure:

To a solution of 2-(2-hydroxyethoxy)ethanol in anhydrous THF at 0 °C, add sodium hydride

portion-wise.

Allow the mixture to stir at 0 °C for 30 minutes.

Add ethyl chloroacetate dropwise to the reaction mixture at 0 °C.

Allow the reaction to warm to room temperature and stir overnight.

Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

Extract the aqueous layer with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and

concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a gradient of

ethyl acetate in hexanes to yield pure PEG2-ethyl acetate.

Characterization Data
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectra for PEG2-ethyl
acetate are not readily available in public databases, the expected signals in ¹H and ¹³C NMR

spectra can be predicted based on its structure.

¹H NMR: Signals corresponding to the ethyl group (a triplet and a quartet), the methylene

groups of the PEG backbone, and the methylene group adjacent to the ester.

¹³C NMR: Resonances for the carbonyl carbon of the ester, the carbons of the ethyl group,

and the carbons of the PEG chain.

Mass Spectrometry (MS): The mass spectrum of PEG2-ethyl acetate would be expected to

show a molecular ion peak corresponding to its molecular weight.

Application in PROTAC Synthesis
PEG2-ethyl acetate serves as a building block for constructing PROTACs. The terminal

hydroxyl group can be functionalized for conjugation to either the target protein ligand or the E3

ligase ligand. The ethyl acetate moiety can be hydrolyzed to a carboxylic acid, providing

another point of attachment.

Experimental Protocol: PROTAC Synthesis using a
PEG2 Linker
This protocol outlines a general strategy for incorporating a PEG2 linker into a PROTAC, where

one ligand has a carboxylic acid and the other has an amine.

Step 1: Functionalization of the PEG2 Linker (if necessary) The terminal hydroxyl group of

PEG2-ethyl acetate can be converted to other functional groups, such as an azide or an

alkyne for click chemistry, or a halide for nucleophilic substitution.

Step 2: Coupling to the First Ligand
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Hydrolyze the ethyl acetate of PEG2-ethyl acetate to the corresponding carboxylic acid

using standard conditions (e.g., lithium hydroxide in a THF/water mixture).

Activate the resulting carboxylic acid using a peptide coupling reagent (e.g., HATU, HOBt) in

an anhydrous aprotic solvent (e.g., DMF).

Add the amine-containing ligand (either the warhead or the E3 ligase ligand) and a non-

nucleophilic base (e.g., DIPEA).

Stir the reaction at room temperature until completion, monitored by LC-MS.

Purify the resulting conjugate by preparative HPLC.

Step 3: Coupling to the Second Ligand

Take the product from Step 2, which now has a free hydroxyl group from the original PEG2

linker.

Activate this hydroxyl group (e.g., by converting it to a mesylate or tosylate) or use it in a

Mitsunobu reaction with a nucleophilic second ligand.

Alternatively, if the second ligand has a carboxylic acid, an esterification reaction can be

performed.

Purify the final PROTAC molecule using preparative HPLC.

Workflow and Signaling Pathway Visualization
The development and biological evaluation of a PROTAC follows a structured workflow. The

ultimate goal is to induce the ubiquitination and degradation of a target protein.
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Caption: A flowchart illustrating the key stages in the discovery and development of a PROTAC,

from initial design to preclinical evaluation.

The signaling pathway initiated by a PROTAC involves hijacking the cell's ubiquitin-proteasome

system.
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Caption: A diagram illustrating the mechanism of action of a PROTAC, leading to the

degradation of a target protein.

Conclusion
PEG2-ethyl acetate is a valuable chemical tool for the construction of PROTACs. Its short,

hydrophilic nature can impart favorable physicochemical properties to the resulting degrader
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molecules. While detailed experimental data for this specific linker is emerging, the general

principles of PEG linker utility in PROTAC design are well-established. The provided protocols

and workflows serve as a guide for the rational design and synthesis of novel protein degraders

incorporating this and similar linkers. As the field of targeted protein degradation continues to

expand, the strategic use of well-defined linkers like PEG2-ethyl acetate will be paramount in

developing the next generation of therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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